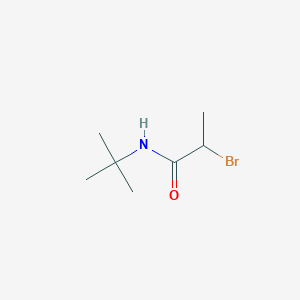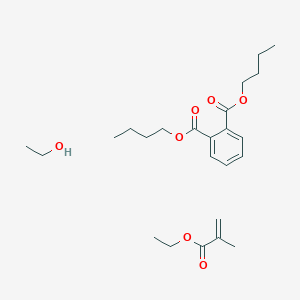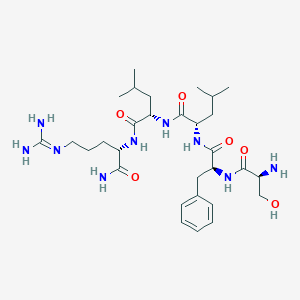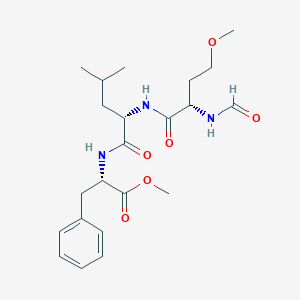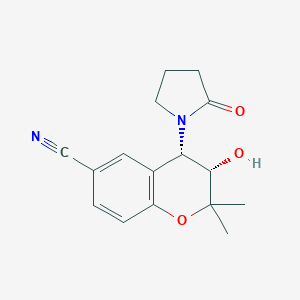
三甲基秋水仙碱甲醚
描述
Trimethylcolchicinic acid methyl ether is a chemical compound with the molecular formula C20H23NO5 . It is also known by several other names such as NSC 201400, Deacetylcolchicine, Desacetylcolchicine, and Colchicine Impurity 22 . It is an antimitotic agent that intercepts microtubules by binding to tubulin and preventing its polymerization .
Synthesis Analysis
The synthesis of Trimethylcolchicinic acid methyl ether could potentially involve the Williamson Ether Synthesis, where an alkyl halide undergoes nucleophilic substitution (SN2) by an alkoxide to give an ether . The reaction is often run with a mixture of the alkoxide and its parent alcohol .
Molecular Structure Analysis
The molecular structure of Trimethylcolchicinic acid methyl ether consists of 48 bonds in total, including 27 non-H bonds, 10 multiple bonds, 3 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 seven-membered rings, 1 eleven-membered ring, 1 twelve-membered ring, 1 ketone (aliphatic), 1 primary amine (aliphatic), 1 hydroxyl group, and 3 ethers .
Chemical Reactions Analysis
Ethers, including Trimethylcolchicinic acid methyl ether, are known to be unreactive towards most reagents, making them excellent reaction solvents . The most common reaction of ethers is cleavage of the C–O bond by using strong acids . During acidic cleavage, the ether oxygen is protonated to form a good leaving group which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism .
Physical And Chemical Properties Analysis
Trimethylcolchicinic acid methyl ether is a crystalline solid with a boiling point of approximately 490.03°C and a density of approximately 1.2532 . It is soluble in DMSO and Ethanol .
科学研究应用
霍奇金淋巴瘤和非霍奇金淋巴瘤的治疗
TMCA 已被用于治疗霍奇金淋巴瘤和非霍奇金淋巴瘤 . 在一项研究中,TMCA 被每天口服给药于 71 名恶性淋巴瘤患者。 在 37 名霍奇金病患者中观察到 11 例部分缓解,22 名淋巴细胞淋巴瘤患者中观察到 2 例部分缓解,2 名混合细胞淋巴瘤患者中观察到 1 例部分缓解 . 这表明 TMCA 可能成为这些类型癌症的潜在治疗剂。
组织细胞淋巴瘤的治疗
在同一项研究中,在 9 名组织细胞淋巴瘤患者中观察到 1 例完全缓解和 3 例部分缓解 . 这表明 TMCA 也可能有效地治疗组织细胞淋巴瘤。
对其他治疗的耐药性
研究还发现,对 TMCA 治疗有反应的患者,他们的疾病对其他治疗方法(如烷化剂、长春碱、长春新碱、丙卡巴肼、泼尼松或 BCNU)具有耐药性 . 这表明 TMCA 可能是对其他疗法耐药的患者的潜在替代治疗方法。
毒性研究
研究还检查了 TMCA 的毒性作用,包括白细胞减少、血小板减少、恶心、腹泻、口腔炎、脱发和皮炎 . 这些信息对于了解 TMCA 的副作用以及制定管理患者这些副作用的策略至关重要。
甾醇分析
TMCA 也可用于甾醇分析 . 在一项研究中,应用了使用四甲基氢氧化铵 (TMAH) 的热化学分解法进行甾醇分析 . 该方法同时进行水解和甲基化,因此,游离甾醇和醚键合甾醇可以在相对较短的时间内作为甾醇甲醚进行分析 .
慢性粒细胞白血病的治疗
TMCA 也被用于治疗慢性粒细胞白血病 . 在一项研究中,9 名慢性粒细胞白血病患者依次接受了丁苯巴比妥、6-巯基嘌呤和 TMCA 治疗<a aria-label="3: TMCA has also been used in the treatment of chronic granulocytic leukemia3" data-citationid="29e48d4c-640b-f2eb-b683-c3fd83f3cb02-32" h="ID=SERP,5015.1" href
作用机制
Target of Action
Trimethylcolchicinic acid methyl ether is an analogue of colchicine . Colchicine’s primary targets are microtubules, which play a crucial role in cell division and intracellular transport . By extension, it can be inferred that Trimethylcolchicinic acid methyl ether likely targets the same cellular structures.
Mode of Action
Colchicine, and by extension Trimethylcolchicinic acid methyl ether, is known to bind to tubulin, a protein that makes up microtubules . This binding disrupts the polymerization of tubulin into microtubules, thereby inhibiting mitosis (cell division) and affecting intracellular transport . The compound’s interaction with its targets leads to these significant changes in cellular function.
Biochemical Pathways
The disruption of microtubule formation affects various biochemical pathways. For instance, it impacts the normal functioning of white blood cells, thereby exerting an anti-inflammatory effect . This is particularly beneficial in the treatment of conditions like acute gout .
Pharmacokinetics
Colchicine is known to have a major anti-inflammatory effect when given intravenously in a dose of 3 mg .
Result of Action
The primary result of Trimethylcolchicinic acid methyl ether’s action is the disruption of mitosis and intracellular transport due to its effect on microtubules . This leads to an anti-inflammatory effect, which is beneficial in treating conditions like acute gout .
安全和危害
When handling Trimethylcolchicinic acid methyl ether, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
生化分析
Biochemical Properties
Trimethylcolchicinic acid methyl ether plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to interact with tubulin, a protein that is a key component of the microtubule network within cells. By binding to tubulin, trimethylcolchicinic acid methyl ether inhibits microtubule polymerization, which can affect cell division and other cellular processes .
Cellular Effects
Trimethylcolchicinic acid methyl ether has profound effects on various types of cells and cellular processes. It influences cell function by disrupting microtubule dynamics, leading to the arrest of mitosis in metaphase. This disruption can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound can induce apoptosis by interfering with the normal function of the mitotic spindle . Moreover, it has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of trimethylcolchicinic acid methyl ether involves its binding to tubulin, which prevents the polymerization of microtubules. This inhibition leads to the arrest of cell division at the metaphase stage of mitosis. Additionally, the compound can modulate the activity of various enzymes, either by direct binding or through indirect effects on cellular signaling pathways. These interactions can result in changes in gene expression and enzyme activity, contributing to its overall biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of trimethylcolchicinic acid methyl ether can change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term studies have shown that its effects on cellular function can persist for several weeks, with gradual degradation observed over time . In vitro studies have demonstrated that the compound can maintain its activity for extended periods, although the exact duration can vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of trimethylcolchicinic acid methyl ether vary with different dosages in animal models. At lower doses, the compound can effectively inhibit cell division and induce apoptosis in cancer cells without causing significant toxicity. At higher doses, it can lead to adverse effects such as leukopenia, thrombocytopenia, and gastrointestinal disturbances . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
Trimethylcolchicinic acid methyl ether is involved in several metabolic pathways, including those related to alkaloid biosynthesis and secondary metabolite production. It interacts with enzymes such as cytochrome P450s, which are involved in its metabolism and detoxification . These interactions can affect metabolic flux and the levels of various metabolites, influencing the overall metabolic state of the cell .
Transport and Distribution
Within cells and tissues, trimethylcolchicinic acid methyl ether is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. The compound’s distribution can affect its localization and accumulation, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of trimethylcolchicinic acid methyl ether is primarily within the cytoplasm, where it interacts with tubulin and other cytoskeletal components. This localization is crucial for its activity, as it allows the compound to effectively disrupt microtubule dynamics and inhibit cell division. Additionally, post-translational modifications and targeting signals can influence its localization to specific compartments or organelles, further modulating its activity .
属性
IUPAC Name |
7-amino-1,2,3,10-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5/c1-23-16-8-6-12-13(10-15(16)22)14(21)7-5-11-9-17(24-2)19(25-3)20(26-4)18(11)12/h6,8-10,14H,5,7,21H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPMXDMZJUJZBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50866138 | |
| Record name | 7-Amino-1,2,3,10-tetramethoxy-6,7-dihydrobenzo[a]heptalen-9(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50866138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3476-50-4 | |
| Record name | Deacetylcolchicine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201400 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Trimethylcolchicinic acid methyl ether (TMCA)?
A1: TMCA, like its parent compound colchicine, exerts its biological activity by binding to tubulin. [, ] This binding disrupts microtubule polymerization, which is essential for various cellular processes, including cell division (mitosis). [, ] While its exact mechanism in treating cancers like leukemia is not fully elucidated, the disruption of microtubule dynamics is believed to play a significant role in its cytotoxic effects on rapidly dividing cancer cells. []
Q2: What is the connection between the anti-inflammatory and antimitotic effects of TMCA?
A2: Research suggests a strong correlation between the anti-inflammatory and antimitotic activities of TMCA and its derivatives. [] This correlation supports the hypothesis that microtubules, targeted by TMCA, are involved in both inflammatory responses and cell division. [] The inhibition of microtubule dynamics likely disrupts the migration of inflammatory cells and the release of inflammatory mediators, leading to reduced inflammation.
Q3: What types of cancer has TMCA been investigated for as a potential treatment?
A3: TMCA has been explored as a potential treatment for various cancers, including:
- Hodgkin's and Non-Hodgkin's Lymphoma: TMCA demonstrated partial responses in patients with these lymphomas, even in cases resistant to other chemotherapeutic agents. []
- Histiocytic Lymphoma: Promising results were observed in this lymphoma subtype, with both complete and partial responses noted. []
- Chronic Granulocytic Leukemia: TMCA was studied in a rotational therapy approach for this leukemia type, although its effectiveness in controlling the disease was deemed less consistent compared to other agents like busulfan. []
- Malignant Melanoma: TMCA exhibited notable antitumor activity in this cancer type, with a significant number of patients experiencing objective remissions and partial responses. [, ]
Q4: What are the known side effects of TMCA treatment?
A4: TMCA treatment has been associated with several side effects, including:
- Hematologic Toxicity: Leukopenia (low white blood cell count) and thrombocytopenia (low platelet count) are commonly observed side effects, potentially increasing the risk of infections and bleeding. []
- Gastrointestinal Effects: Nausea, vomiting, and diarrhea are common gastrointestinal side effects. [, ]
- Mucositis: Stomatitis (inflammation of the mouth and lips) can occur. []
- Other Side Effects: Alopecia (hair loss) and dermatitis (skin inflammation) have also been reported. []
Q5: What are the potential advantages of TMCA as a chemotherapeutic agent?
A5: Despite its limitations, TMCA presented some potential advantages:
- Oral Administration: TMCA could be administered orally, offering convenience for patients compared to intravenous chemotherapy. [, ]
- Outpatient Treatment: Its administration route and manageable toxicity profile allowed for outpatient treatment, reducing hospital stays and associated costs. []
- Activity in Resistant Cases: TMCA showed activity in some cancers resistant to other chemotherapeutic agents, suggesting a potentially valuable option for such cases. []
Q6: Why did research on TMCA decline despite some promising results?
A6: Despite its potential advantages and activity in specific cancers, research on TMCA appears to have declined over time. This could be attributed to several factors:
- Limited Efficacy in Some Cancers: The modest efficacy of TMCA in certain cancers, like chronic granulocytic leukemia, where it showed less consistent disease control compared to other agents, might have limited its clinical application and subsequent research interest. []
- Toxicity Profile: While considered manageable, the toxicity profile of TMCA, including hematologic and gastrointestinal side effects, might have posed limitations compared to newer agents with improved safety profiles. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



